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Compound of Interest

Compound Name: 4-Ethylmethcathinone

Cat. No.: B1651093

Introduction

4-Ethylmethcathinone (4-EMC) is a synthetic stimulant of the cathinone class, structurally
related to methcathinone and mephedrone. As a compound of interest in forensic science,
clinical toxicology, and pharmaceutical research, its unambiguous identification is crucial. This
technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data of 4-Ethylmethcathinone. Detailed
experimental protocols for acquiring this data are also presented to aid researchers and drug
development professionals in their analytical endeavors.

~hemical and Physical [

Property Value Reference

1-(4-ethylphenyl)-2-
IUPAC Name ( yp- v [1]
(methylamino)propan-1-one

Synonyms 4-EMC [1]
Chemical Formula C12H17NO [1]
Molecular Weight 191.27 g/mol [1]
Appearance White powder (as HCI salt) [1]

Spectroscopic Data
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The following sections detail the NMR, IR, and MS data for 4-Ethylmethcathinone. The data is
presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds.

IH NMR Spectroscopy Data

Proton NMR (*H NMR) provides information about the hydrogen atoms in a molecule. The
following data was obtained for the hydrochloride salt of 4-Ethylmethcathinone in deuterium
oxide (D20).

Table 1: *H NMR Spectroscopic Data for 4-Ethylmethcathinone HCI in D20

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Aromatic CH (ortho to
~7.9 Doublet 2H
C=0)
Aromatic CH (meta to
~7.5 Doublet 2H
C=0)
~5.2 Quartet 1H CH-CHs
~2.9 Quartet 2H CH2-CHs (ethyl group)
~2.7 Singlet 3H N-CHs
~1.6 Doublet 3H CH-CHs
~1.2 Triplet 3H CH2-CHs (ethyl group)

Note: The chemical shifts are approximate and based on the analysis of the spectrum provided
in the SWGDRUG monograph.[1] Precise assignments may require further 2D NMR
experiments.

13C NMR Spectroscopy Data
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As of the latest literature review, experimental 13C NMR data for 4-Ethylmethcathinone could
not be located. The acquisition of this data would be a valuable contribution to the analytical
profile of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 2: FTIR Spectroscopic Data for 4-Ethylmethcathinone HCI

Functional Group

Wavenumber (cm~—?) Description .

Assignment
~2970 Strong, sharp C-H stretch (aliphatic)

N-H stretch (secondary amine
~2700-2400 Broad

salt)
~1680 Strong, sharp C=0 stretch (ketone)
~1610 Medium, sharp C=C stretch (aromatic)
~1400-1500 Medium, sharp C-H bend (aliphatic)
~1230 Medium C-N stretch

C-H out-of-plane bend (para-
~830 Strong, sharp

substituted aromatic)

Note: Assignments are based on characteristic functional group absorption regions and the
spectrum provided in the SWGDRUG monograph.[1]

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. Electron
lonization (El) mass spectrometry is commonly used for the analysis of synthetic cathinones.

Table 3: EI-MS Spectroscopic Data for 4-Ethylmethcathinone
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Mass-to-Charge Ratio
(m/z)

Relative Intensity

Proposed Fragment lon

191 Moderate [M]* (Molecular lon)
176 Low [M - CHs]*
162 Low [M - CzHs]*

CsH-O]* (4-ethylbenzoyl
119 Moderate [ ] I Y Y

cation)
91 Moderate [C7H7]* (Tropylium ion)

) [C3HsN]* (Iminium ion from o-

58 High

cleavage)

Note: The fragmentation pattern is consistent with the structure of 4-Ethylmethcathinone,

showing a characteristic a-cleavage leading to the stable iminium ion at m/z 58.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

protocols are recommended for the analysis of 4-Ethylmethcathinone.

NMR Spectroscopy

Sample Preparation

Accurately weigh approximately 10 mg of 4-Ethylmethcathinone HCI.[1]

Dissolve the sample in approximately 0.75 mL of deuterium oxide (D20).[1]

Add a small amount of a suitable internal standard, such as trimethylsilylpropanoic acid

(TSP), for chemical shift referencing (& 0.00 ppm).[1]

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (*H NMR)
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Spectrometer: 400 MHz or higher field strength NMR spectrometer.[1]
Solvent: Deuterium Oxide (D20)

Temperature: 298 K

Pulse Angle: 90°[1]

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-5 seconds (a longer delay of 45 seconds can be used for quantitative
analysis)[1]

Number of Scans: 16-64 (signal-to-noise dependent)

Spectral Width: 0-12 ppm[1]

Infrared (IR) Spectroscopy

Sample Preparation

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it
with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the powdered 4-Ethylmethcathinone HCI sample directly onto the
ATR crystal.

Apply consistent pressure using the instrument's pressure clamp to ensure good contact
between the sample and the crystal.

Instrument Parameters (FTIR-ATR)

Instrument: FTIR spectrometer with a diamond ATR accessory.[1]
Spectral Range: 4000-400 cm~1
Resolution: 4 cm~1[1]

Number of Scans: 16-32 (for both background and sample)[1]
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e Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (GC-MS)

Sample Preparation

» Prepare a stock solution of 4-Ethylmethcathinone in a suitable solvent (e.g., methanol or
chloroform) at a concentration of approximately 1 mg/mL.[1]

» Perform a serial dilution to obtain a working solution of approximately 1-10 pg/mL.
Instrument Parameters (GC-MS)

o Gas Chromatograph

[e]

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 um.[1]

o Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

o Inlet Temperature: 280 °C.[1]

o Injection Volume: 1 pL.[1]

o Split Ratio: 20:1.[1]

o Oven Temperature Program: Initial temperature of 100 °C for 1 min, ramp at 12 °C/min to
300 °C, and hold for 9 min.[1]

e Mass Spectrometer

o lonization Mode: Electron lonization (EIl) at 70 eV.

o Source Temperature: 230 °C.[1]

o Quadrupole Temperature: 150 °C.[1]

o MSD Transfer Line Temperature: 280 °C.[1]
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o Scan Range: 34-550 amu.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a compound like 4-Ethylmethcathinone.

Workflow for Spectroscopic Analysis of 4-Ethylmethcathinone

Substance Acquisition
(4-Ethylmethcathinone)

:

Sample Preparation
(Dissolution, Dilution, etc.)

N

NMR Analysis IR Analysis MS Analysis
(*H, 3C) (FTIR-ATR) (GC-MS)

Data Processing and Analysis

Structure Elucidation and Confirmation

Reporting and Documentation

Click to download full resolution via product page
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Caption: Spectroscopic Analysis Workflow for 4-Ethylmethcathinone.

This guide provides a foundational set of spectroscopic data and analytical protocols for 4-
Ethylmethcathinone. Researchers are encouraged to use this information as a reference and
to develop and validate their own analytical methods as required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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